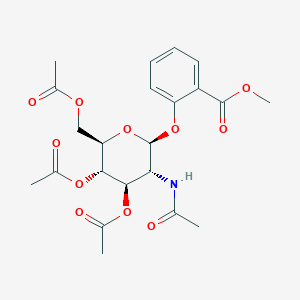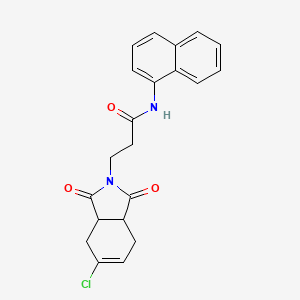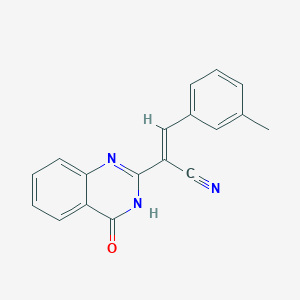![molecular formula C18H15N3O7S B11653777 [2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11653777.png)
[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of organic molecules known as benzoic acid esters. It contains a phenyl ring substituted with a morpholine-4-carbothioyl group and two nitro groups at positions 2 and 4 on the benzoate ring .
Compound Name: 2-(Morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
Molecular Formula: C18H15N3O7S
Molecular Weight: 417.4 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between 2,4-dinitrobenzoic acid and 2-(morpholine-4-carbothioyl)phenol. The carboxylic acid group of 2,4-dinitrobenzoic acid reacts with the hydroxyl group of 2-(morpholine-4-carbothioyl)phenol, forming the ester linkage.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or methanol) with a suitable acid catalyst.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or thionyl chloride (for esterification) may be used.
Major Products: Reduction of the nitro groups yields the corresponding amino derivatives.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate in the preparation of other compounds.
Biology: Limited information exists, but it may have applications in drug discovery or as a chemical probe.
Medicine: No specific medical applications are reported.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this compound is scarce. Further research is needed to elucidate its biological effects.
Comparison with Similar Compounds
Similar Compounds: Other benzoate esters or compounds containing morpholine or nitro groups.
Uniqueness: Its unique combination of functional groups (morpholine-4-carbothioyl, nitro, and benzoate) sets it apart.
Remember that while this compound shows promise, more research is necessary to fully understand its potential applications and mechanisms
Properties
Molecular Formula |
C18H15N3O7S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C18H15N3O7S/c22-18(13-6-5-12(20(23)24)11-15(13)21(25)26)28-16-4-2-1-3-14(16)17(29)19-7-9-27-10-8-19/h1-6,11H,7-10H2 |
InChI Key |
IRYBJZCBJVYTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![14-butylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653696.png)
![N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11653708.png)
![{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetonitrile](/img/structure/B11653723.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
![Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11653733.png)
![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653734.png)

![[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)
![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![(6Z)-2-ethyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653778.png)
![1,4-Bis[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653783.png)

